Strobilurin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

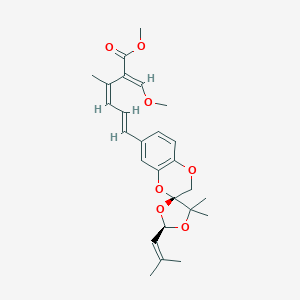

Strobilurin E, also known as this compound, is a useful research compound. Its molecular formula is C26H32O7 and its molecular weight is 456.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Strobilurins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Fungicidal Properties

Strobilurin E is primarily recognized for its fungicidal activity. It belongs to the strobilurin class of fungicides, which inhibit mitochondrial respiration by binding to the quinol oxidation site (Qo site) of cytochrome b. This mechanism effectively disrupts the energy production of fungal pathogens, making it a potent agent against various plant diseases.

- Fungal Pathogens Targeted : this compound has shown efficacy against a range of plant pathogens, including:

1.2 Enhancing Crop Yield and Nitrogen Use Efficiency

Research indicates that strobilurin treatments can enhance nitrogen use efficiency (NUE) in crops such as durum wheat. In a study conducted under Mediterranean conditions, this compound treatment allowed for a reduction in nitrogen fertilizer application while maintaining or even improving crop yields. This is particularly beneficial in the context of climate change, where water scarcity and nutrient management are critical concerns .

| Treatment Type | Nitrogen Application Rate (kg/ha) | Effect on Yield | NUE Improvement |

|---|---|---|---|

| Control | 120 | Baseline | Baseline |

| This compound | 90 | Increased | Higher NUE |

Environmental Applications

2.1 Bioremediation Potential

This compound's degradation by microorganisms presents an opportunity for bioremediation efforts. Studies have identified specific strains capable of degrading strobilurins, thereby reducing their environmental impact. For instance, certain Bacillus and Pseudomonas species have demonstrated effective degradation pathways for strobilurins, which could be harnessed to mitigate contamination in agricultural runoff .

- Microbial Strains Identified :

- Bacillus amyloliquefaciens

- Pseudomonas fluorescens

These findings suggest that integrating this compound into sustainable agricultural practices could help manage pesticide residues in ecosystems.

Case Studies and Research Findings

3.1 Case Study: Dual-Active Antifungal Agents

Recent research has explored the synthesis of dual-active antifungal agents that combine strobilurin-like properties with other fungicidal mechanisms (e.g., succinate dehydrogenase inhibitors). These hybrids showed enhanced efficacy against common plant pathogens and reduced resistance development compared to traditional fungicides .

3.2 Field Trials and Efficacy Studies

Field trials have demonstrated that this compound can significantly reduce disease incidence in crops while promoting healthy growth under stress conditions. For example, trials on wheat and other cereals indicated improved resistance to fungal infections when treated with strobilurin-based products compared to untreated controls .

Eigenschaften

CAS-Nummer |

126572-77-8 |

|---|---|

Molekularformel |

C26H32O7 |

Molekulargewicht |

456.5 g/mol |

IUPAC-Name |

methyl (2E,3Z,5E)-6-[(2R,4S)-5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |

InChI |

InChI=1S/C26H32O7/c1-17(2)13-23-32-25(4,5)26(33-23)16-30-21-12-11-19(14-22(21)31-26)10-8-9-18(3)20(15-28-6)24(27)29-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+/t23-,26+/m1/s1 |

InChI-Schlüssel |

UKZBFRLDRGPOEJ-JZMZRJBLSA-N |

SMILES |

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |

Isomerische SMILES |

CC(=C[C@H]1O[C@@]2(COC3=C(O2)C=C(C=C3)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)C(O1)(C)C)C |

Kanonische SMILES |

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |

Synonyme |

Strobilurin E |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.